3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one
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Overview
Description
3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoline core, which is known for its biological activity, and an oxadiazole ring, which is often associated with antimicrobial and anticancer properties.
Mechanism of Action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) kinase . EGFR kinase is a protein that plays a crucial role in the regulation of cell growth, proliferation, and differentiation .
Mode of Action
The compound interacts with its target, the EGFR kinase, by binding to the hinge region of the ATP binding site . This interaction inhibits the kinase activity of EGFR, thereby disrupting the signal transduction pathways that lead to cell proliferation .
Biochemical Pathways
The inhibition of EGFR kinase affects several biochemical pathways. Primarily, it disrupts the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways , which are critical for cell survival, proliferation, and differentiation . The disruption of these pathways leads to the inhibition of cell growth and induction of apoptosis .
Pharmacokinetics
Similar compounds have been shown to exhibitpoor oral bioavailability .
Result of Action
The compound’s action results in potent antiproliferative activity against certain cancer cell lines . Specifically, it has been shown to inhibit the growth of A549 cancer cells (a non-small lung tumor cell line) at a concentration of 2.05µM . Furthermore, the compound induces apoptosis in cancer cells, as evidenced by DAPI staining and phase contrast microscopy .
Biochemical Analysis
Biochemical Properties
This compound interacts with the glucagon-like peptide-1 receptor (GLP-1R), exhibiting glucose-dependent insulin secretion in rats following intravenous administration . The nature of these interactions involves the modulation of GLP-1R, a G-protein coupled receptor .
Cellular Effects
The compound 3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one influences cell function by modulating the activity of GLP-1R . This modulation impacts cell signaling pathways and gene expression, leading to changes in cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with GLP-1R . This binding leads to the activation of GLP-1R, resulting in changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound have been observed to be stable in laboratory settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . While specific threshold effects have not been reported, it is known that the compound exhibits glucose-dependent insulin secretion in rats following intravenous administration .
Metabolic Pathways
It is known to interact with GLP-1R, which plays a role in glucose metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions to form the 1,2,4-oxadiazole ring.
Introduction of the Quinoline Core: The quinoline core can be introduced through a Friedländer synthesis, which involves the condensation of an aniline derivative with a ketone in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of the oxadiazole ring.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzyloxy or fluoro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenated solvents and strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted quinoline and oxadiazole derivatives.
Scientific Research Applications
3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-(benzyloxy)phenyl)-1H-pyrazole-5-carbohydrazide
- 3-(4-(benzyloxy)phenyl)-N’- (4-fluorobenzylidene)-1H-pyrazole-5-carbohydrazide
Uniqueness
Compared to similar compounds, 3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one stands out due to its unique combination of a quinoline core and an oxadiazole ring. This structural feature imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
6-fluoro-3-[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22FN3O3/c1-2-14-31-16-23(25(32)22-15-20(28)10-13-24(22)31)27-29-26(30-34-27)19-8-11-21(12-9-19)33-17-18-6-4-3-5-7-18/h3-13,15-16H,2,14,17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYKKMGDDDBHQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22FN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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